2-Amino-6-chlorobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-6-chlorobenzoic acid involves several steps starting from 2-chloro-6-nitrotoluene, which is converted to the final product through reduction, acylation, oxidization, and hydrolysis processes. This method achieves a total yield of 61.5% and a product purity of 95% after recrystallization. The procedure is scalable and confirmed by FT-IR and 1HNMR analyses (Qu Jian, 2007).
Molecular Structure Analysis
The molecular structure of derivatives related to 2-Amino-6-chlorobenzoic acid, such as 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid, has been elucidated using X-ray diffraction. This analysis reveals the compound crystallizes in the orthorhombic space group Pbcn with specific unit cell parameters, showcasing the detailed arrangement of atoms within the compound (Sanjay Kumar et al., 2017).
Chemical Reactions and Properties
2-Amino-6-chlorobenzoic acid undergoes various chemical reactions, including amination processes that are key for synthesizing N-aryl anthranilic acid derivatives. These reactions are facilitated by copper-catalyzed cross-coupling, producing a wide range of derivatives efficiently and without the need for acid protection (X. Mei et al., 2006).
Physical Properties Analysis
The physical properties of 2-Amino-6-chlorobenzoic acid and its related compounds, such as solubility, melting point, and crystalline structure, are integral to understanding its behavior in various environments. These properties are influenced by the compound's molecular structure and the presence of specific functional groups, such as the amino and chloro substituents, which impact its intermolecular interactions and stability.
Chemical Properties Analysis
The chemical properties of 2-Amino-6-chlorobenzoic acid, including its reactivity with different chemical agents and conditions, are crucial for its application in synthesis and material science. The compound's ability to participate in hydrogen bonding and its behavior in acid-base reactions highlight its versatility and potential as a building block for more complex molecules. The synthesis and transformation of 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid derivatives exemplify the compound's chemical versatility and the breadth of its applications (V. S. Vasin et al., 2013).
Scientific Research Applications
Bioremediation of Groundwater Micropollutants : Aminobacter sp. MSH1, a bacterium, uses 2,6-dichlorobenzamide (related to 2-Amino-6-chlorobenzoic acid) as a sole source of carbon, nitrogen, and energy. It's considered a prime biocatalyst for groundwater bioremediation, especially in drinking water treatment plants that depend on groundwater intake. The unique catabolic pathway of this bacterium for chlorobenzoates differs substantially from the catabolism of other chlorobenzoates, making it significant for environmental applications (Raes et al., 2019).
Thermodynamic Modelling and Solubility in Organic Solvents : The solubility of 2-amino-4-chlorobenzoic acid (a compound structurally similar to 2-Amino-6-chlorobenzoic acid) in various organic solvents was studied, providing essential data for optimizing its purification process. This is crucial for its applications in various chemical processes (Li et al., 2017).
Antimicrobial Applications : Schiff base ligands derived from 2-amino-4-chlorobenzoic acid and their metal complexes showed significant antimicrobial activity against various bacterial and fungal species. This finding highlights the potential of derivatives of 2-Amino-6-chlorobenzoic acid in developing new antimicrobial agents (El–Wahab, 2007).
Synthesis of Metal Clusters and Molecular Structures : The compound N-salicylidene-2-amino-5-chlorobenzoic acid (related to 2-Amino-6-chlorobenzoic acid) was used to synthesize new Ni11 clusters in metal cluster chemistry. This represents a significant contribution to understanding the complex molecular structures in chemistry (Athanasopoulou et al., 2014).
Development of Organic Synthesis Methods : Studies have shown that derivatives of 2-Amino-6-chlorobenzoic acid and similar compounds can be effectively used in organic synthesis. For instance, the Ullmann condensation method has been applied to synthesize diverse organic compounds, demonstrating its versatility in synthetic chemistry (Pellón et al., 2006).
Formation of Complexes with Rare Earth Elements : The formation of solid compounds of 2-amino-4-chlorobenzoic acid with rare earth elements like Yttrium and Lanthanides was studied. These complexes have potential applications in various scientific fields, including materials science (Sikorska et al., 1998).
Antiviral and Antifungal Research : Derivatives of 2-chlorobenzoic acid (structurally related to 2-Amino-6-chlorobenzoic acid) have shown promising results in antiviral and antifungal research. These findings are significant for pharmaceutical applications, especially in developing new drugs (Mehta et al., 2013).
Pharmaceutical Research and Drug Synthesis : Studies on compounds structurally related to 2-Amino-6-chlorobenzoic acid have led to the development of new pharmaceutical compounds with varied biological activities. This includes research in anti-inflammatory, antiproliferative, and antimicrobial agents (Vachala et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-amino-6-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCPTRGBOVXVCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175761 | |
Record name | 2-Amino-6-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-chlorobenzoic acid | |
CAS RN |
2148-56-3 | |
Record name | 2-Amino-6-chlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2148-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-chlorobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002148563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2148-56-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17189 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-6-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-6-chlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.743 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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